REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[C:9]([F:15])[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1>ClCCl>[F:15][C:9]1[CH:8]=[C:7]([OH:6])[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. to room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
warming to room temperature for an additional 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.88 ammonia solution
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N sodium hydroxide (30 ml), which
|
Type
|
ADDITION
|
Details
|
was then acidified to pH1 by drop wise addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then re-extracted with dichloromethane (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solution was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |